molecular formula C8H16ClNO2 B3046525 Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride CAS No. 1255099-55-8

Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride

Cat. No. B3046525
CAS RN: 1255099-55-8
M. Wt: 193.67
InChI Key: URJFFPOICMEAON-UHFFFAOYSA-N
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Description

Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride is a chemical compound with the empirical formula C6H12ClNO2 . It is also known as 1-Aminocyclopropyl carboxylic acid ethyl ester hydrochloride . The CAS Number of this compound is 42303-42-4 .


Molecular Structure Analysis

The molecular weight of this compound is 165.62 . The SMILES string representation of its structure is Cl.CCOC(=O)C1(N)CC1 .


Physical And Chemical Properties Analysis

This compound is a solid . It has a melting point range of 114-120 °C .

Scientific Research Applications

Peptide Synthesis

This compound is used in peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the primary links between amino acids in proteins .

Ethylene Precursor

Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride is a direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .

Proxy for Ethylene

Exogenous application of this compound has been used as a proxy for ethylene in numerous studies, as it is readily converted by nearly all plant tissues to ethylene .

Independent Signaling Role

In recent years, a growing body of evidence suggests that this compound plays a signaling role independent of its biosynthesis . This opens up new avenues for research into its role in various biological processes.

Regulation of Plant Development

This compound is involved in regulating plant development . It plays a role in processes such as cell wall signaling and guard mother cell division .

Pathogen Virulence

It has been found to be involved in pathogen virulence . This suggests potential applications in the study and control of plant diseases.

Conjugation of Carboxyl and Amino Groups

This compound is used to conjugate carboxyl and amino groups among peptides and proteins . This is a crucial step in many biochemical processes.

Immobilization of Peptide Antigens

It is used to immobilize peptide antigens, which is a key step in the process of affinity-purifying antibodies . This has important implications for the development of vaccines and other immunotherapies.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h6H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJFFPOICMEAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1(C(=O)OCC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735665
Record name Ethyl 1-amino-2-ethylcyclopropane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255099-55-8
Record name Ethyl 1-amino-2-ethylcyclopropane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride
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Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride

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